molecular formula C8H9NO3 B2900033 (R)-1-(3-nitrophenyl)ethanol CAS No. 76116-24-0

(R)-1-(3-nitrophenyl)ethanol

Cat. No.: B2900033
CAS No.: 76116-24-0
M. Wt: 167.164
InChI Key: FRPQAVXDUWMFCK-ZCFIWIBFSA-N
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Description

(R)-1-(3-Nitrophenyl)ethanol (CAS 76116-24-0) is a chiral alcohol of high value in organic synthesis and pharmaceutical research. With a molecular formula of C 8 H 9 NO 3 and a molecular weight of 167.16 g/mol, it serves as a crucial chiral building block for the synthesis of more complex optically active molecules . Its primary research application is in the field of asymmetric catalysis , where it is often the target product in the enantioselective reduction of its prochiral ketone precursor, 3-nitroacetophenone . This transformation is efficiently achieved through methods such as asymmetric catalytic hydrogenation using chiral Ruthenium-BINAP complexes or via stereoselective hydride reduction with reagents like sodium borohydride in the presence of chiral auxiliaries . The nitro group on the aromatic ring provides a handle for further chemical modifications, making this compound a versatile intermediate for constructing chiral ligands and pharmaceutical agents. This product is provided with a typical purity of ≥95% and is intended for Research Use Only. It is strictly not for diagnostic, therapeutic, or human and veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(3-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPQAVXDUWMFCK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enantioselective Synthesis of R 1 3 Nitrophenyl Ethanol

Asymmetric Catalytic Reduction Methodologies

The conversion of the prochiral ketone, 3-nitroacetophenone, into the chiral alcohol, (R)-1-(3-nitrophenyl)ethanol, is effectively accomplished through asymmetric catalytic reduction. This approach utilizes chiral catalysts to stereoselectively deliver a hydride to the carbonyl group, resulting in a high excess of the desired (R)-enantiomer.

Reduction of 3-nitroacetophenone

The primary strategy for synthesizing this compound is the enantioselective reduction of 3-nitroacetophenone. This can be achieved through two main catalytic routes: catalytic hydrogenation using chiral transition metal complexes and hydride reduction with stereoselective reagents.

Catalytic hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a chiral transition metal catalyst. The choice of metal and chiral ligand is crucial for achieving high enantioselectivity and yield.

Ruthenium complexes incorporating the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are effective catalysts for the asymmetric hydrogenation of various ketones. semanticscholar.org For the reduction of 3-nitroacetophenone, Ru-(S)-BINAP catalysts are proposed to facilitate the formation of the (S)-enantiomer through π-π interactions between the nitro group and the aromatic ligand. While specific data for the (R)-enantiomer using Ru-(R)-BINAP is not detailed in the provided results, the principle of opposite enantioselectivity with the corresponding chiral ligand is a well-established concept in asymmetric catalysis. ethz.ch The catalytic cycle is believed to involve the coordination of the ketone to the ruthenium center, followed by the stereoselective transfer of hydride from the metal to the carbonyl carbon. semanticscholar.org

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Aromatic Ketones

Substrate Catalyst System Enantiomeric Excess (ee) Configuration
Acetophenone (B1666503) Ru–(R,R)-Ts-dpen 97% R
4'-Nitroacetophenone Ru–(R,R)-Ts-dpen 85% R

Data sourced from a study on asymmetric transfer hydrogenation in water, which demonstrates the capability of Ru-based systems for high enantioselectivity. liv.ac.uk

Copper complexes, particularly those incorporating chiral thiourea-based ligands, have emerged as effective catalysts in asymmetric reductions. researchgate.netmdpi.com Thiourea derivatives can act as versatile ligands, forming various metal complexes. researchgate.net While direct results for the reduction of 3-nitroacetophenone using copper-thiourea frameworks were not found, these systems are known to catalyze asymmetric conjugate reductions and other transformations with high enantioselectivity. researchgate.netnih.gov The mechanism often involves the formation of a chiral copper-hydride species that delivers the hydride in a stereocontrolled manner. nih.gov

Palladium and platinum catalysts are widely used in hydrogenation reactions. csic.es For the enantioselective hydrogenation of acetophenone, palladium nanoarray catalysts have shown superior enantioselectivity compared to standard palladium black catalysts. acs.org The use of chiral modifiers, such as S-proline, is crucial for inducing enantioselectivity. acs.org While high conversions can be achieved, the enantiomeric excess for acetophenone hydrogenation using these systems can be modest. acs.orgmdpi.com For instance, a hexagonally packed Pd nanoarray catalyst with S-proline as a chiral modifier achieved a 28.8% enantiomeric excess for R-(+)-1-phenylethanol. acs.org Platinum-based catalysts have also been investigated, but often show lower enantioselectivity in acetophenone hydrogenation compared to palladium. acs.org

Table 2: Performance of Palladium Catalysts in Acetophenone Hydrogenation

Catalyst Chiral Modifier Conversion Enantiomeric Excess (ee)
Pd nanoarray S-proline 94.9% 28.8% (R)
Pd/P25 S-proline ~100% ~20% (R)

Data highlights the challenge of achieving high enantioselectivity with these systems for simple ketones. acs.orgmdpi.com

An alternative to catalytic hydrogenation is the use of stoichiometric hydride reducing agents in the presence of a chiral catalyst or promoter.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that reduces the ketone group of 3-nitroacetophenone without affecting the nitro group. stackexchange.comumn.edu To achieve enantioselectivity, the reduction is carried out in the presence of a chiral auxiliary. One example involves the use of a BH₃ complex with polymer-bonded (R)-diphenylpyrrolidinemethanol as a catalyst, which, in conjunction with NaBH₄/Me₃SiCl as the reductant, yielded (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol with high yield and enantioselectivity. ciac.jl.cn While this is a structurally related substrate, it demonstrates the potential of this approach. The reaction typically involves dissolving 3-nitroacetophenone in a solvent like methanol (B129727), cooling the solution, and then incrementally adding the sodium borohydride. In practice, a molar excess of the hydride reagent is often used to ensure complete conversion.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent than NaBH₄. However, its high reactivity can lead to lower chemoselectivity, with the possibility of partially reducing the nitro group. Consequently, it is less commonly used for this specific transformation, and when employed, it typically results in lower yields of the desired product.

Table 3: Comparison of Hydride Reducing Agents for Ketones

Reagent Reactivity Chemoselectivity for Ketones over Nitro Groups
Sodium borohydride (NaBH₄) Mild High
Lithium aluminum hydride (LiAlH₄) Strong Lower (can reduce nitro groups)

General reactivity profile of common hydride reagents. umn.edu

Hydride Reduction with Stereoselective Reagents
Sodium Borohydride in Enantioselective Systems

Sodium borohydride (NaBH4) is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. umn.edu In its unmodified form, the reduction of 3-nitroacetophenone with NaBH4 yields a racemic mixture of (R)- and (S)-1-(3-nitrophenyl)ethanol. To induce enantioselectivity, NaBH4 is often used in conjunction with chiral auxiliaries or within chiral catalytic systems. wikipedia.org

One approach involves the in-situ formation of a chiral borohydride reagent by reacting NaBH4 with a chiral ligand, such as an amino alcohol. ijprs.com For instance, the use of (1S, 2R)-(-)-cis-1-amino-2-indanol as a chiral catalyst with sodium borohydride and methyl iodide has been explored for the asymmetric reduction of acetophenone, although it resulted in poor enantioselectivity. ijprs.com A significant improvement was observed when tetrabutylammonium (B224687) borohydride was used instead of NaBH4, which was attributed to its better solubility in the reaction solvent. ijprs.com

Another strategy is the use of whole-cell biocatalysts, which contain enzymes capable of stereoselective reductions. Yeast strains, such as Candida zeylanoides, have demonstrated effective asymmetric reduction of acetophenone derivatives, achieving high enantiomeric excess (ee) and yields. researchgate.net Plant-based biocatalysts, like carrot and celeriac roots, have also been successfully employed for the enantioselective reduction of acetophenone analogues, yielding the corresponding (S)-alcohols with excellent conversion and enantioselectivity. researchgate.net

Lithium Aluminum Hydride Approaches

Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent than NaBH4 and can reduce a wider range of functional groups. organicchemistrydata.orgmasterorganicchemistry.com However, its high reactivity can lead to lower chemoselectivity, potentially causing the reduction of the nitro group in 3-nitroacetophenone. For the asymmetric reduction of ketones, LiAlH4 is often modified with chiral ligands to create a chiral hydride reagent. wikipedia.orgresearchgate.net

Chiral amino alcohols and diamines are commonly used to modify LiAlH4. wikipedia.orgresearchgate.net For example, new chiral Schiff bases derived from carbonyl compounds and 2-amino alcohols have been used to prepare modified LiAlH4 reagents. These have been applied to the enantioselective reduction of acetophenone, achieving high chemical yields but moderate enantiomeric excess. researchgate.net The use of chelating ligands like BINOL is crucial to prevent disproportionation of the chiral reagent and background reduction by unmodified LiAlH4. wikipedia.org

Optimization of Reaction Parameters in Asymmetric Reduction

Achieving high yield and enantioselectivity in the asymmetric reduction of 3-nitroacetophenone requires careful optimization of several reaction parameters.

Influence of Solvent Systems

The choice of solvent can significantly impact the outcome of the asymmetric reduction. In reductions using sodium borohydride, methanol is often preferred over ethanol (B145695) due to its higher polarity, which improves the solubility of NaBH4 and leads to a more homogeneous reaction mixture. For LiAlH4 reductions, anhydrous ether solvents like tetrahydrofuran (B95107) (THF) are necessary as LiAlH4 reacts violently with protic solvents like water and alcohols. organicchemistrydata.org

In biocatalytic reductions, the polarity of the solvent and the water content can influence the reactivity and enantioselectivity of the enzymes. researchgate.net For instance, in the Henry reaction catalyzed by enzymes, the reaction rate was found to increase with water content up to a certain point. rsc.org

Effect of Temperature

Temperature is a critical parameter that can affect both the reaction rate and the enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excess. researchgate.net For instance, in the reduction of 3-nitroacetophenone with NaBH4, maintaining the temperature below 10°C during the addition of the reducing agent is recommended to minimize side reactions. Similarly, in some organocatalyzed reactions, a decrease in temperature did not show a substantial effect on the reaction but in others, lower temperatures were beneficial for enantioselectivity. researchgate.netmdpi.com In asymmetric transfer hydrogenation reactions, higher temperatures have been observed to decrease the enantiomeric excess. nih.gov

Catalyst Loading and Ligand Design

In catalytic asymmetric reductions, the amount of catalyst and the structure of the chiral ligand are paramount. Increasing the catalyst loading can sometimes improve the enantiomeric excess, but there is often an optimal loading beyond which no further improvement is seen. ijprs.com

The design of the chiral ligand is crucial for achieving high enantioselectivity. The ligand's structure dictates the chiral environment around the metal center or the hydride source, thereby influencing the stereochemical outcome of the reduction. wikipedia.orgmdpi.com For example, in ruthenium-catalyzed transfer hydrogenation, the chirality of the ligand, such as those derived from amino alcohols, plays a key role in determining the enantioselectivity. nih.gov The development of novel ligands, including N-heterocyclic carbene (NHC) ligands and those derived from cinchona alkaloids, is an active area of research aimed at improving catalytic efficiency and enantioselectivity. researchgate.netdiva-portal.org

Stoichiometric Considerations

The stoichiometric ratio of the reducing agent to the substrate is a critical factor. While theoretically, one mole of NaBH4 can provide four moles of hydride, a molar excess of the reducing agent is often used in practice to ensure complete conversion of the ketone. umn.edu For example, a 2:1 molar excess of hydride to ketone is a common practical ratio. In the case of catalytic transfer hydrogenation, the stoichiometry between the substrate and the hydrogen donor is also important. mdpi.com

Data Tables

Table 1: Effect of Solvent on Asymmetric Henry Reaction

EntrySolventYield (%)ee (%)
1Methanol8885.3
2Isopropanol (B130326)8086.6
3Isobutanol9982.6
4THF7968.3
Data adapted from a study on the asymmetric Henry reaction of 2-nitrobenzaldehyde. mdpi.com

Table 2: Effect of Temperature on Asymmetric Transfer Hydrogenation

EntryTemperature (°C)Conversion (%)ee (%)
125>9975
240>9971
350>9968
460>9962
Data adapted from a study on the asymmetric transfer hydrogenation of acetophenone. nih.gov

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For 1-(3-nitrophenyl)ethanol (B1296107), several methods have proven effective for enriching the (R)-enantiomer.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method that takes advantage of the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. nih.gov This leaves the other enantiomer unreacted and thus enriched.

Lipases are a class of enzymes that have demonstrated high efficacy in the kinetic resolution of racemic alcohols. researchgate.net Candida antarctica lipase (B570770) B (CALB) is a particularly robust and versatile biocatalyst for the asymmetric transformation of secondary alcohols. researchgate.net The process typically involves the acylation of the racemic alcohol, where the lipase selectively catalyzes the acylation of one enantiomer, leaving the other in its alcohol form. rsc.org For instance, in the resolution of 1-(3-nitrophenyl)ethanol, the (R)-enantiomer can be selectively acylated, allowing for its separation from the unreacted (S)-enantiomer. The efficiency of this resolution is often high, with studies on similar secondary alcohols showing the potential to reach enantiomeric excesses greater than 99%. researchgate.net

The choice of acyl donor and solvent can significantly impact the enantioselectivity and reaction rate. Vinyl acetate (B1210297) is a commonly used acyl donor due to its high reactivity and the fact that the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which does not interfere with the reaction equilibrium. rsc.org

Table 1: Lipase-mediated Kinetic Resolution of Secondary Alcohols This table presents data on the kinetic resolution of various secondary alcohols using lipase, illustrating the effectiveness of this method.

Substrate Lipase Acyl Donor Solvent Conversion (%) Enantiomeric Excess (ee) of Remaining Alcohol (%)
1-Phenylethanol (B42297) Candida antarctica Lipase B Vinyl Acetate [bmim][PF6] 50 >99
1-(o-tolyl)ethanol Amidine-Based Catalyst 1 Propionic Anhydride Toluene - -
1-(3-nitrophenyl)ethanol Lipase PS-IM - Toluene - -

Data sourced from multiple studies. nih.govresearchgate.netrsc.org

Esterases, similar to lipases, catalyze the hydrolysis of esters. In the context of chiral resolution, a racemic ester of 1-(3-nitrophenyl)ethanol can be subjected to an esterase, which will selectively hydrolyze one enantiomer back to the alcohol. researchgate.net The choice of esterase is crucial, as different esterases exhibit varying degrees of enantioselectivity for different substrates. For example, an esterase from Geobacillus sp. has shown optimal activity at a pH of 7.5 and a temperature of 50°C. citius.technology The enantioselectivity of esterases can be influenced by factors such as pH, temperature, and the presence of organic solvents. citius.technologynih.gov

Substrate engineering involves modifying the structure of the substrate to improve the stereoselectivity of the enzymatic resolution. researchgate.net By making small changes to the molecule, it is possible to enhance the "fit" of one enantiomer into the enzyme's active site, thereby increasing the difference in reaction rates between the two enantiomers. For example, altering the substituents on the phenyl ring or the length of an alkyl chain can influence how the substrate interacts with the amino acid residues in the active site of a lipase or esterase. This can lead to a significant improvement in the enantiomeric excess of the desired product. While specific examples for 1-(3-nitrophenyl)ethanol are not detailed, the principle has been successfully applied to a wide range of chiral compounds. acs.org

Diastereomeric Salt Formation and Separation

This classical resolution method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts. pageplace.de Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization. researchgate.net For an alcohol like 1-(3-nitrophenyl)ethanol, it would first need to be converted to a carboxylic acid derivative or an amine that can form a salt with a chiral acid or base, respectively. The choice of resolving agent and solvent is critical for achieving efficient separation. kiko-tech.co.jp A successful resolution relies on the significant difference in solubility between the two diastereomeric salts. kiko-tech.co.jp

Chromatographic Chiral Resolution

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are powerful tools for separating enantiomers. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. For the resolution of 1-(3-nitrophenyl)ethanol, a variety of CSPs based on polysaccharides or Pirkle-type phases can be effective. scirp.org The mobile phase composition, including the type of organic modifier and additives, plays a crucial role in achieving good resolution. chromatographyonline.comchromatographyonline.com For instance, in the separation of similar compounds, a mobile phase of hexane (B92381) and isopropanol on a Chiralpak AD-H column has been used.

Table 2: Chromatographic Chiral Resolution Parameters This table provides examples of chromatographic conditions used for the separation of chiral compounds.

Compound Column Mobile Phase Detection
1-(3-nitrophenyl)ethanol Chiralpak AD-H Hexane/Isopropanol UV
3-Nitroatenolol Kromasil 5-Amycoat n-hexane-ethanol (80:20 v/v) UV (254 and 280 nm)

Data sourced from multiple studies. mdpi.com

Chiral Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers. This technique relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.

For the separation of compounds like 1-(3-nitrophenyl)ethanol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used. uta.edunih.gov These CSPs, often coated or immobilized on a silica (B1680970) support, provide a chiral environment that enables the differential retention of enantiomers. nih.govhplc.eu The choice of the specific CSP is critical, as the nature of the chiral selector and its substituents significantly influences the separation efficiency. nih.govresearchgate.net For instance, CSPs with electron-donating or electron-withdrawing groups can exhibit varied enantioselectivity depending on the analyte's structure. nih.gov

Commonly used polysaccharide-based CSPs include derivatives of cellulose and amylose, such as cellulose tris(4-methylbenzoate) and amylose tris(3,5-dimethylphenylcarbamate). uta.edunih.gov The selection of the CSP is often based on empirical screening to find the optimal phase for a specific chiral separation.

Table 1: Examples of Chiral Stationary Phases for Enantioseparation

CSP Type Chiral Selector Example Typical Application
Polysaccharide-Based Cellulose tris(3,5-dimethylphenylcarbamate) Broad-spectrum enantioseparation of various racemates.
Polysaccharide-Based Amylose tris(3,5-dimethylphenylcarbamate) Separation of aromatic and other chiral compounds.
Pirkle-Type (R,R)-Whelk-O 1 Separation of underivatized enantiomers including alcohols and esters. hplc.eu
Cyclodextrin-Based Beta-cyclodextrin derivatives Separation of a wide range of chiral molecules. uta.edu

Mobile Phase Composition Effects

The composition of the mobile phase plays a crucial role in the enantioseparation process, affecting both retention times and resolution. nih.govscience.gov In normal-phase HPLC, the mobile phase typically consists of a non-polar solvent like hexane or heptane (B126788) mixed with a polar modifier, usually an alcohol such as ethanol or isopropanol. uta.edunih.gov

The type and concentration of the alcohol modifier can significantly impact the separation. nih.gov For instance, methanol and ethanol have been found to be superior to isopropanol for enhancing the chiral separation of some drugs on cellulose-based CSPs. nih.gov The addition of small amounts of acidic or basic additives, like trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA), can also have a dominant effect on the chiral separation of both acidic and basic compounds. nih.gov The optimal mobile phase composition is determined by systematically varying the components to achieve the best balance of resolution and analysis time.

Table 2: Influence of Mobile Phase Components on Enantioseparation

Mobile Phase Component Effect on Separation Example Application
Alcohol Modifier (e.g., Ethanol, Isopropanol) Influences retention time and enantioselectivity. nih.gov Optimizing the separation of chiral drugs on a cellulose tris(4-methylbenzoate) CSP. nih.gov
Acidic Additive (e.g., Trifluoroacetic Acid) Can improve peak shape and resolution for basic and acidic compounds. nih.gov Enhancing the separation of chiral pharmaceuticals. nih.gov
Basic Additive (e.g., Triethylamine) Beneficial for improving the enantioseparation of certain basic drugs. nih.gov Separation of homatropine (B1218969) enantiomers. nih.gov

Alternative Synthetic Routes to this compound and Related Precursors

Besides the resolution of racemic mixtures, several synthetic strategies can be employed to produce this compound and its precursors.

Reduction of 3-nitrophenylacetic acid

One potential route involves the reduction of 3-nitrophenylacetic acid. While direct reduction to the corresponding alcohol is a standard transformation, achieving enantioselectivity requires the use of chiral reducing agents or catalysts. A known procedure for the non-enantioselective synthesis involves the use of borane-methyl sulfide (B99878) complex in tetrahydrofuran (THF), which reduces 3-nitrophenylacetic acid to 3-nitrophenylethanol. To obtain the (R)-enantiomer specifically, this racemic product would require a subsequent chiral resolution step.

Alternatively, methods for the enantioselective reduction of related ketones, such as 3-nitroacetophenone, are well-established. These methods often employ chiral catalysts, such as those based on ruthenium-BINAP or rhodium-JOSIPHOS complexes, to achieve high enantiomeric excess.

Nitroaldol Reaction for Beta-Nitroalcohol Precursors

The nitroaldol, or Henry, reaction is a classic carbon-carbon bond-forming reaction that produces β-nitroalcohols. preprints.orgmdpi.com These compounds are valuable precursors that can be converted into a variety of other functional groups. rsc.orgtezu.ernet.in The reaction involves the addition of a nitroalkane to an aldehyde or ketone in the presence of a base.

In the context of synthesizing precursors for 1-(3-nitrophenyl)ethanol, a nitroaldol reaction between 3-nitrobenzaldehyde (B41214) and a suitable nitroalkane could be employed. The resulting β-nitroalcohol can then be further transformed. The development of asymmetric Henry reactions using chiral catalysts allows for the direct synthesis of enantiomerically enriched β-nitroalcohols. mdpi.comcbijournal.com Various catalytic systems, including chiral copper(II) complexes, have been shown to be effective for this purpose. preprints.orgmdpi.com The choice of solvent and base can significantly influence the reaction's yield and stereoselectivity. preprints.org

Scalability and Green Chemistry Considerations in Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production necessitates considerations of scalability, safety, and environmental impact.

Continuous Flow Systems for Large-Scale Production

Continuous flow chemistry offers several advantages over traditional batch processing for the large-scale synthesis of chemicals. researchgate.net These systems, which involve pumping reagents through tubes or microreactors, allow for better control over reaction parameters such as temperature and mixing, leading to improved safety and product consistency. rsc.orgresearchgate.net

For exothermic reactions, such as reductions, tubular reactors in a continuous flow setup can enhance heat dissipation, enabling safer production on a kilogram scale. The integration of in-line purification and analysis tools can further streamline the manufacturing process. Flow chemistry is a valuable tool for the on-demand production of active pharmaceutical ingredients (APIs). researchgate.net Multi-enzyme systems can also be integrated into flow chemistry setups for biocatalytic processes. mdpi.com

Green chemistry principles, such as solvent and catalyst recycling, are also crucial for sustainable large-scale production. For instance, in hydrogenation reactions, palladium on carbon (Pd/C) catalysts can be filtered and reactivated for reuse, which reduces material costs and waste.

Catalyst Recovery and Reactivation

The primary strategy to facilitate catalyst recovery is through immobilization or heterogenization. Homogeneous catalysts, which are dissolved in the reaction medium, are notoriously difficult to separate from the product. To overcome this, the chiral catalyst can be anchored to a solid support. This heterogeneous catalyst can be easily removed from the reaction mixture at the end of the reaction by simple filtration.

Several types of solid supports are effective for this purpose:

Inorganic Materials: Mesoporous silica, such as MCM-41, can be functionalized to support chiral ruthenium complexes. These supported catalysts have demonstrated high efficiency and selectivity in the asymmetric transfer hydrogenation of aromatic ketones. scispace.com

Polymeric Resins: Commercial ion-exchange resins can be used to anchor cationic chiral metal complexes. rsc.org Polymer-supported catalysts, including those tethered to polyethylene (B3416737) glycol (PEG), have also been developed.

Cellulose: As a renewable and biodegradable biopolymer, cellulose has been used as a support for chiral ligands like BINAP, creating a recyclable heterogeneous catalyst. diva-portal.org

Magnetic Nanoparticles: Immobilizing catalysts on magnetic nanoparticles offers a modern approach to recovery. The catalyst can be separated from the reaction mixture using an external magnet. pdf4pro.com

The reusability of these heterogeneous catalysts is a key performance indicator. Research has shown that many immobilized catalysts can be recycled multiple times without a significant drop in performance. For example, a mesoporous silica-supported chiral Ru-complex used for the asymmetric transfer hydrogenation of acetophenone was recovered by filtration and reused for four consecutive cycles, maintaining high conversion rates and enantioselectivity. scispace.com

CycleConversion (%)Enantiomeric Excess (ee, %)
1>9985
2>9985
3>9984
4>9984
Table 1: Reusability of an MCM-41-supported chiral Ru-complex in the asymmetric transfer hydrogenation of acetophenone. The data illustrates the stability and sustained performance of the heterogeneous catalyst over multiple uses. scispace.com

Another innovative approach involves the use of ionic liquids as supports for chiral catalysts. These catalysts can be recovered by solvent precipitation and have shown stability over several cycles. nih.gov

In some cases, catalysts may undergo deactivation over time. Reactivation procedures can sometimes restore catalytic activity. For hydrogenation catalysts like Palladium on carbon (Pd/C), which might be used in subsequent reduction steps (e.g., converting the nitro group), recovery by filtration is standard. Reactivation can involve washing the filtered catalyst to remove adsorbed impurities or, in some cases, thermal treatment to restore the active sites. However, for complex chiral catalysts, reactivation can be challenging, making the development of robust, stable, and highly recyclable catalytic systems an active area of research.

Mechanistic and Kinetic Investigations of R 1 3 Nitrophenyl Ethanol Reactions

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The synthesis and transformation of (R)-1-(3-nitrophenyl)ethanol are rooted in complex reaction mechanisms that govern its stereochemical outcome. Understanding these pathways is crucial for optimizing reaction conditions and achieving high enantioselectivity.

The primary route to synthesizing this compound is through the asymmetric reduction of its prochiral precursor, 3-nitroacetophenone. This transformation hinges on the stereoselective delivery of a hydride ion (H⁻) to one of the two faces of the carbonyl group. This is typically achieved using a chiral catalyst that creates a diastereomeric transition state, favoring the formation of the (R)-enantiomer.

Prominent methodologies include:

Catalytic Asymmetric Transfer Hydrogenation (ATH): This technique often employs ruthenium (II) complexes with chiral ligands, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), in the presence of a hydrogen donor like 2-propanol or formic acid. The established mechanism involves the formation of a reactive metal-hydride species. The chiral environment of this complex dictates the facial selectivity of hydride transfer to the ketone, yielding the chiral alcohol with high enantiomeric excess. The mode of enantioface selection is rationalized by steric interactions between the ketone's substituents and the chiral ligand in the transition state. nih.gov

Boron Hydride-Based Reductions: Chiral oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS), are highly effective for the asymmetric reduction of ketones using borane (B79455) (BH₃) as the hydride source. The catalyst and borane form a complex that coordinates with the ketone's carbonyl oxygen. This coordination orients the ketone in a sterically favored position, allowing the hydride from the borane to attack the carbonyl carbon from a specific face, thus producing the desired enantiomer. researchgate.net

The general catalytic cycle for these transformations involves the activation of the catalyst by the hydride source, coordination of the substrate (3-nitroacetophenone), intramolecular or intermolecular hydride transfer, and finally, release of the product, this compound, to regenerate the catalyst.

While the synthesis of the alcohol functionality proceeds via hydride transfer, reactions involving the nitro group of this compound are governed by electron transfer pathways. The reduction of an aromatic nitro group to an amine is a six-electron process that can proceed through different mechanisms. nih.gov

The reduction pathway can be initiated by either a single-electron transfer or a two-electron transfer. researchgate.net

Two-Electron Transfer Pathway: This pathway involves the direct transfer of two electrons (often as a hydride equivalent) to the nitro group, bypassing the formation of the free nitro anion radical. This mechanism is favored by certain enzymes, such as NAD(P)H:quinone oxidoreductase (NQO1), and is considered a detoxification pathway because it avoids the redox cycling associated with the SET mechanism. nih.gov

In catalytic hydrogenation using metal catalysts, the process involves the transfer of electrons from the catalyst surface to the nitroaromatic compound. rsc.org For instance, metal nanoparticles can act as mediators, facilitating the flow of electrons from a reducing agent (like NaBH₄ or H₂) to the nitro group. rsc.orgresearchgate.net The efficiency of this electron transfer can be influenced by the electronic properties and surface potential of the catalyst. rsc.org

The multi-step reduction of the nitro group in this compound to the corresponding amine proceeds through distinct, well-characterized intermediates. The complete, six-electron reduction follows a sequential pathway:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)

The initial two-electron reduction of the nitro group yields a nitroso species (3-nitrosophenylethanol). This intermediate is highly reactive and is typically reduced much faster than the parent nitro compound. nih.gov Consequently, the nitroso intermediate rarely accumulates to detectable concentrations during the reaction. nih.gov

Following the formation of the nitroso intermediate, a further two-electron reduction leads to the corresponding N-hydroxylamine derivative (3-(hydroxyamino)phenylethanol). This hydroxylamine (B1172632) is another key intermediate in the pathway. nih.govresearchgate.net The final step is the two-electron reduction of the hydroxylamine to form the stable amine product, (R)-1-(3-aminophenyl)ethanol. nih.gov Some studies suggest that the conversion of the hydroxylamine can also occur through a disproportionation reaction, which can be kinetically favored over direct hydrogenation under certain conditions. researchgate.net

Kinetic Studies of Synthesis and Derivatization

The reaction order describes how the rate of a reaction is affected by the concentration of each reactant. For the synthesis of chiral alcohols like 1-phenylethanol (B42297) (a close structural analog of the target compound) via asymmetric transfer hydrogenation, detailed kinetic studies have shown that the process does not follow a simple first- or second-order rate law. rug.nlcore.ac.uk

For the asymmetric transfer hydrogenation of acetophenone (B1666503), the reaction rate was found to be dependent on the concentrations of the ketone, the hydrogen donor (2-propanol), the product alcohol, and the oxidized donor (acetone). rug.nl This complex dependency indicates that the reaction order for each component is not a simple integer and changes as the reaction progresses. The initial rate is dependent on the ketone and hydrogen donor concentrations, but as products accumulate, their concentrations begin to significantly influence and inhibit the rate. core.ac.uk

In the context of derivatization, such as the enzymatic kinetic resolution of racemic 1-(3-nitrophenyl)ethanol (B1296107), the reaction rate is dependent on both the substrate concentration and the enzyme concentration, often following Michaelis-Menten kinetics.

The rate constant (k) is a proportionality constant that relates the rate of a reaction to the concentrations of the reactants. For complex reactions, multiple rate constants define the individual steps.

In a kinetic study of the asymmetric transfer hydrogenation of acetophenone, a model reaction for the synthesis of this compound, a detailed rate equation was developed. rug.nl

Rate = (k₁[Ketone][H-donor] - k₋₁[Alcohol][H-acceptor]) / (k₁[Ketone] + k₂[H-donor] + k₋₁[Alcohol] + k₋₂[H-acceptor])

For derivatization reactions, such as enzymatic acylation used in kinetic resolutions, the efficiency is often described by the catalytic efficiency (k_cat/K_m) of the enzyme towards one enantiomer over the other. While specific values for this compound are proprietary or dispersed in literature, studies on similar substrates highlight the factors influencing these constants.

The table below illustrates hypothetical kinetic data for an enzymatic resolution, showing how conversion and enantiomeric excess (e.e.) change over time, reflecting the difference in reaction rates for the two enantiomers.

Time (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)
1151898
3355497
6489296
1250>9995

Activation Energy Profiling

The study of activation energy profiles is fundamental to understanding the kinetics and feasibility of chemical reactions involving this compound. These profiles map the potential energy of a system as it progresses from reactants to products, with the highest point on this pathway representing the transition state. The energy required to overcome this barrier is the activation energy (Ea), a critical determinant of the reaction rate.

Computational methods, particularly those based on quantum mechanics, are extensively used to calculate these energy profiles. researchgate.net By modeling the reaction pathway, researchers can identify the minimum energy path and locate the transition state structure. For instance, in reactions such as the synthesis of this compound via the asymmetric reduction of 3-nitroacetophenone, the activation energy profile reveals the energy barriers for the formation of the (R) and (S) enantiomers. The difference in these activation energies (ΔΔG‡) is directly related to the enantioselectivity of the reaction. A lower activation barrier for the pathway leading to the (R)-enantiomer results in its preferential formation.

Free energy profiles, which also account for entropic contributions, are often computed to provide a more complete picture under specific reaction conditions (e.g., in a particular solvent). researchgate.net These profiles for reactions like the oxidation of the alcohol group or further transformations of the nitro group can be constructed. For example, the oxidation of ethanol (B145695) involves a complex network of elementary reactions, each with its own activation energy. digitellinc.com An atlas of activation energy surfaces can be constructed based on density functional theory results to understand the reaction mechanisms under different conditions. digitellinc.com

The table below illustrates a hypothetical activation energy profile for a catalyzed reaction, showing how computational data can be presented.

Reaction Coordinate StepSpeciesRelative Free Energy (kcal/mol)Description
1Reactants (Substrate + Catalyst)0.0Initial state of separated reactants.
2Reactant Complex-5.2Formation of the catalyst-substrate complex.
3Transition State (TS1)+15.8Energy barrier for the key stereodetermining step.
4Intermediate Complex-10.1Formation of a transient intermediate species.
5Transition State (TS2)+8.5Energy barrier for product release.
6Product Complex-18.3Catalyst complexed with the product molecule.
7Products (Product + Catalyst)-15.0Final state of separated products and regenerated catalyst.

Computational and Theoretical Modeling in Reaction Pathway Analysis

Computational and theoretical modeling have become indispensable tools for the in-depth analysis of reaction pathways involving this compound. ethz.ch These methods provide atomistic-level insights that are often inaccessible through experimental techniques alone. By simulating molecular interactions and transformations, researchers can construct detailed reaction mechanisms, identify transient intermediates, and understand the factors controlling reaction outcomes like yield and selectivity. researchgate.net The process generally involves three stages: setting up the molecular system and calculation parameters, performing the computation using a suitable theoretical model, and analyzing the resulting data to derive mechanistic insights. ethz.ch

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method widely used to investigate the electronic structure and reactivity of molecules like this compound. researchgate.net DFT calculations can accurately predict molecular geometries, energies of reactants, intermediates, transition states, and products. unimib.it This information is crucial for elucidating reaction mechanisms, calculating activation energies, and understanding the origins of chemo-, regio-, and stereoselectivity. unimib.it

In the context of reactions involving this compound, DFT can be applied to study its synthesis via asymmetric hydrogenation of 3-nitroacetophenone. Calculations can model the substrate's approach to the chiral catalyst and determine the energies of the diastereomeric transition states that lead to the (R) and (S) products. Furthermore, DFT is used to investigate subsequent reactions, such as the oxidation of the alcohol or the reduction of the nitro group, by mapping the entire potential energy surface. researchgate.net The choice of functional and basis set is critical for obtaining accurate results and is typically validated against experimental data where available. unimib.it

The following table summarizes typical parameters used in DFT studies for organic reaction mechanisms.

ParameterCommon ChoicesPurpose
FunctionalB3LYP, M06-2X, ωB97X-DApproximates the exchange-correlation energy, a key component of the total electronic energy.
Basis Set6-31G(d,p), 6-311+G(d,p), def2-TZVPA set of mathematical functions used to describe the atomic orbitals in the molecule.
Solvation ModelPCM, SMD, CPCMAccounts for the effect of the solvent on the reaction energetics.
Calculation TypeGeometry Optimization, Frequency Calculation, Transition State Search (e.g., QST2, Berny)To find stable structures (minima) and transition states (saddle points) on the potential energy surface.

Molecular Dynamics Simulations of Catalyst-Substrate Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic interactions between a catalyst and a substrate like this compound. mdpi.com Unlike static quantum chemical calculations, MD simulations model the movements of atoms over time, providing a detailed view of the binding process, conformational changes in the catalyst and substrate, and the role of solvent molecules. chemrxiv.org This is particularly valuable for understanding enzymatic catalysis or reactions involving large, flexible catalytic systems. mdpi.com

Using classical force fields or, for higher accuracy in bond-breaking and forming events, quantum mechanics/molecular mechanics (QM/MM) methods, MD simulations can trace the trajectory of the substrate as it approaches the catalyst's active site. chemrxiv.org This allows researchers to identify the predominant binding modes and the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that stabilize the catalyst-substrate complex. These simulations can reveal how a chiral catalyst's structure guides the substrate into a specific orientation that favors the formation of the (R)-enantiomer. mdpi.com Analysis of MD trajectories can provide crucial information on the flexibility of the active site and how it adapts to the substrate upon binding. mdpi.com

Prediction of Transition States and Stereoselectivity

A central goal of computational modeling in asymmetric catalysis is the accurate prediction of stereoselectivity. nd.edu This is achieved by locating the transition states for the pathways leading to different stereoisomers and calculating their relative energies. The stereochemical outcome of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between these competing pathways. Computational methods can predict the enantiomeric excess (ee) by applying the Curtin-Hammett principle, which relates the product ratio to this energy difference.

Various computational strategies are employed for this purpose. High-level DFT calculations can provide accurate energies for the diastereomeric transition states. unimib.it For more complex systems, Quantum-Guided Molecular Mechanics (Q2MM) methods are used to develop transition state force fields (TSFFs), which allow for the rapid screening of numerous catalyst-substrate combinations to predict which will afford the highest stereoselectivity. nd.edu More recently, machine learning (ML) models have been developed, trained on datasets of experimental results and computed molecular descriptors, to predict the stereoselectivity of reactions. arxiv.orgchemrxiv.org These models can identify subtle relationships between the structures of the catalyst, substrate, and reagents and the stereochemical outcome of the reaction, accelerating the discovery of new and efficient asymmetric transformations. arxiv.org

Analytical and Spectroscopic Characterization of R 1 3 Nitrophenyl Ethanol and Its Stereoisomers

Determination of Enantiomeric Excess (ee) and Optical Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. pharmaguru.co It is expressed as a percentage and can be calculated using the concentrations or percentages of the two enantiomers, (R) and (S), in a mixture. study.comucla.edu

The formula for enantiomeric excess is:

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)| pharmaguru.co

or ee (%) = ([R] - [S]) / ([R] + [S]) x 100 study.com

A racemic mixture, which contains equal amounts of both enantiomers (50:50), has an enantiomeric excess of 0%, while a completely pure single enantiomer has an ee of 100%. pharmaguru.co

Optical purity is an older term that is often used interchangeably with enantiomeric excess. It is determined by comparing the specific rotation of a mixture of enantiomers to the specific rotation of a pure enantiomer. study.comyoutube.com

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. sigmaaldrich.com

The selection of an appropriate chiral stationary phase is the most critical step in developing a successful enantioselective HPLC method. For the separation of aromatic alcohols such as 1-(3-nitrophenyl)ethanol (B1296107), polysaccharide-based CSPs are particularly effective. nih.gov These phases, often derived from cellulose (B213188) or amylose (B160209), provide a complex chiral environment with various interaction sites, including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition. sigmaaldrich.commdpi.com

Optimization of the mobile phase composition, including the choice of organic modifier (e.g., isopropanol (B130326), ethanol) and its concentration in a nonpolar solvent like hexane (B92381), is essential to achieve good resolution and peak shape. The flow rate and column temperature are other parameters that can be adjusted to fine-tune the separation.

Below is a table summarizing common chiral stationary phases and typical mobile phase conditions suitable for the separation of aromatic alcohols like 1-(3-nitrophenyl)ethanol.

Chiral Stationary Phase (CSP)Typical Mobile PhaseInteraction Mechanism
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) Hexane/IsopropanolHydrogen bonding, π-π interactions, steric hindrance
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) Hexane/IsopropanolHydrogen bonding, π-π interactions, steric hindrance
Pirkle-type (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) Hexane/Ethanol (B145695)π-π interactions (π-acid/π-base), hydrogen bonding, dipole stacking
Cyclodextrin-based (e.g., β-cyclodextrin) Reversed-phase (e.g., Acetonitrile/Water)Inclusion complexation, hydrogen bonding

This table presents a generalized overview of CSPs and mobile phases commonly employed for the chiral separation of aromatic alcohols. Specific conditions for (R)-1-(3-nitrophenyl)ethanol may require further method development.

UV Detection: The presence of the nitrophenyl group in 1-(3-nitrophenyl)ethanol makes it a strong chromophore, allowing for sensitive detection using a standard UV detector. nih.govscioninstruments.com The aromatic ring and the nitro group absorb UV light, typically in the range of 200-400 nm. chromatographyonline.com For quantitative analysis, the wavelength of maximum absorbance (λmax) is often selected to ensure the highest sensitivity. chromatographyonline.comchromatographyonline.com A common detection wavelength for nitroaromatic compounds is 254 nm. nih.gov

Fluorescence Detection: While this compound itself is not naturally fluorescent, fluorescence detection can be employed after derivatization with a fluorescent tag. This strategy can significantly enhance detection sensitivity, often by orders of magnitude compared to UV detection. researchgate.netnih.gov Alternatively, for certain analytes, fluorescence quenching mechanisms can be utilized for enantioselective recognition. nih.gov The choice between UV and fluorescence detection depends on the required sensitivity and the complexity of the sample matrix. researchgate.net

Polarimetric Analysis for Optical Rotation

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound in solution. This physical property is the basis for determining optical purity. The observed rotation (α_obs) of a sample is measured using a polarimeter, and the specific rotation ([α]) is a standardized value calculated from the observed rotation, concentration, and path length.

The optical purity is calculated using the following formula:

Optical Purity (%) = (Observed Specific Rotation of Mixture / Specific Rotation of Pure Enantiomer) x 100 study.comyoutube.com

For this compound, the specific rotation of the enantiomerically pure substance must be known. This value is a physical constant for the compound under specific conditions (temperature, solvent, and wavelength, typically the sodium D-line at 589 nm). An observed rotation that is lower than the maximum specific rotation indicates the presence of the other enantiomer. While a powerful tool, polarimetry's accuracy can be affected by the presence of other optically active impurities. pdr-separations.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the confirmation of the structure of 1-(3-nitrophenyl)ethanol. rsc.orgchegg.com The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For 1-(3-nitrophenyl)ethanol, characteristic signals would include peaks for the aromatic protons, the methine proton (-CH-OH), and the methyl protons (-CH₃). chegg.com While standard NMR cannot distinguish between enantiomers as they are chemically equivalent in an achiral environment, it is highly effective for analyzing diastereomers, which have different NMR spectra. rsc.org

To determine the enantiomeric excess of a chiral compound like this compound using NMR, a chiral auxiliary reagent is employed. unipi.it These reagents interact with the enantiomers to form transient diastereomeric complexes, which are no longer chemically equivalent and will exhibit distinct signals in the NMR spectrum. acs.org

There are two main types of chiral auxiliary reagents used in NMR spectroscopy:

Chiral Solvating Agents (CSAs): These agents, such as chiral alcohols or metal complexes, form non-covalent diastereomeric solvates with the analyte. nih.govacs.orgresearchgate.net The different spatial arrangements of these solvates cause shifts in the NMR signals of the enantiomers, allowing for their separate integration and the calculation of the enantiomeric ratio. unipi.it

Chiral Derivatizing Agents (CDAs): These reagents react with the analyte to form new covalent diastereomeric compounds. For an alcohol like 1-(3-nitrophenyl)ethanol, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. The resulting diastereomeric esters will have distinct and well-resolved signals in the ¹H or ¹⁹F NMR spectrum, enabling accurate determination of the enantiomeric excess. acs.org

The use of chiral auxiliaries in NMR provides a powerful and often rapid method for assessing enantiomeric purity without the need for chromatographic separation. unipi.it

¹H-NMR and ¹³C-NMR Spectral Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR spectra offer distinct signals that can be unambiguously assigned to each unique proton and carbon atom in the molecule. The spectral data for the (S)-enantiomer is identical to the (R)-enantiomer.

In the ¹H-NMR spectrum, conducted in deuterated chloroform (B151607) (CDCl₃), the aromatic protons on the 3-nitrophenyl group appear in the downfield region between 7.51 and 8.24 ppm. Specifically, the proton adjacent to the nitro group is the most deshielded. The methine proton (-CH(OH)-) presents as a quartet at approximately 5.06 ppm due to coupling with the neighboring methyl protons. The three protons of the methyl group (-CH₃) appear as a doublet at around 1.55 ppm, coupled to the methine proton. A broad singlet corresponding to the hydroxyl (-OH) proton is also observed, typically around 2.05 ppm, though its chemical shift can vary with concentration and temperature.

The ¹³C-NMR spectrum provides complementary information. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded, appearing at approximately 148.4 ppm. The aromatic carbons resonate in the 119.2 to 148.2 ppm range. The carbon bearing the hydroxyl group (-C(OH)-) is found at about 69.7 ppm, and the methyl carbon (-CH₃) gives a signal in the upfield region at 25.4 ppm.

Table 1: ¹H and ¹³C NMR Spectral Data for 1-(3-nitrophenyl)ethanol in CDCl₃

Assignment ¹H NMR Chemical Shift (δ ppm) Multiplicity & Coupling Constant (J Hz) ¹³C NMR Chemical Shift (δ ppm)
Aromatic CH (C2-H) 8.24 t, J = 2.0 120.4
Aromatic CH (C4-H) 8.13 ddd, J = 8.4, 2.4, 1.2 122.5
Aromatic CH (C6-H) 7.71 d, J = 7.6 119.2
Aromatic CH (C5-H) 7.51 t, J = 8.0 129.5
Methine CH (-CHOH) 5.06 q, J = 6.4 69.7
Hydroxyl OH 2.05 s -
Methyl CH₃ 1.55 d, J = 6.8 25.4
Aromatic C-NO₂ - - 148.4

Data sourced from supplementary information for Org. Biomol. Chem., 2013, 11, 929–937.

Gas Chromatography (GC) for Enantiomeric Separation

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For chiral molecules like 1-(3-nitrophenyl)ethanol, enantiomeric separation is achieved by using a chiral stationary phase (CSP). These phases create a chiral environment within the GC column, leading to differential interactions with the (R) and (S) enantiomers.

Cyclodextrin derivatives are among the most effective and widely used CSPs for the GC separation of chiral alcohols. The toroidal structure of cyclodextrins allows for the formation of transient diastereomeric inclusion complexes with the enantiomers of the analyte. The stability of these complexes differs between the (R) and (S) enantiomers, resulting in different retention times and thus, separation.

For the analogous compound 1-phenylethanol (B42297), excellent baseline separation of its enantiomers has been demonstrated using a column such as the Astec® CHIRALDEX™ B-PM, which is based on permethylated beta-cyclodextrin. sigmaaldrich.com It is expected that similar conditions would be effective for resolving the enantiomers of 1-(3-nitrophenyl)ethanol. The choice of carrier gas, column temperature, and temperature programming are critical parameters that must be optimized to achieve maximum resolution.

Table 2: Representative GC Conditions for Enantiomeric Separation of a Chiral Aromatic Alcohol

Parameter Condition
Column Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm) sigmaaldrich.com
Oven Temperature 120 °C (Isothermal) sigmaaldrich.com
Injector Temperature 250 °C sigmaaldrich.com
Detector (FID) Temp 250 °C sigmaaldrich.com
Carrier Gas Helium sigmaaldrich.com

| Typical Mode | Split Injection sigmaaldrich.com |

Conditions are based on the separation of the analogous compound 1-phenylethanol and serve as a starting point for method development. sigmaaldrich.com

Enzymatic Methods for Enantiomeric Excess Determination

Enzymatic methods offer a highly selective and sensitive approach for determining the enantiomeric excess (e.e.) of chiral compounds. One of the most common strategies is enzymatic kinetic resolution. This technique exploits the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer over the other.

For a racemic mixture of 1-(3-nitrophenyl)ethanol, a lipase (B570770) such as Candida antarctica lipase B (CALB) can be used to selectively acylate one of the enantiomers, often the (R)-enantiomer, in the presence of an acyl donor like vinyl acetate (B1210297). The reaction proceeds at a much faster rate for the (R)-enantiomer, converting it to the corresponding ester, (R)-1-(3-nitrophenyl)ethyl acetate, while the (S)-enantiomer remains largely unreacted.

By stopping the reaction at approximately 50% conversion, the mixture will contain the (R)-ester and the unreacted (S)-alcohol. The enantiomeric excess of the remaining alcohol can then be determined by separating the components and analyzing the alcohol fraction using a chiral chromatographic method, such as the GC method described previously. The high selectivity of the enzyme allows for a reliable calculation of the original enantiomeric composition.

Circular Dichroism (CD) Spectroscopy in Chiral Analysis

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. As enantiomers are non-superimposable mirror images, they interact differently with circularly polarized light, making CD spectroscopy an invaluable tool for their characterization.

An optically active compound, such as this compound, will produce a characteristic CD spectrum with positive and/or negative peaks, known as Cotton effects, in the regions where it absorbs light (typically in the UV range for this molecule due to the aromatic ring). Its enantiomer, (S)-1-(3-nitrophenyl)ethanol, will produce a CD spectrum that is a mirror image, exhibiting Cotton effects of equal magnitude but opposite sign at the same wavelengths. A racemic mixture, containing equal amounts of both enantiomers, will be CD-silent as the opposing signals cancel each other out.

The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. This relationship allows for the quantitative determination of the enantiomeric purity of a sample of 1-(3-nitrophenyl)ethanol by comparing its CD signal intensity to that of a pure enantiomeric standard.

Structural Elucidation via Advanced Spectroscopic Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of 1-(3-nitrophenyl)ethanol displays several characteristic absorption bands that confirm its structure. A prominent, broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. chegg.com The C-H stretching vibrations of the aromatic ring are observed as sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methine groups appear just below 3000 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by two strong absorption bands: one for the asymmetric stretch, typically around 1530 cm⁻¹, and one for the symmetric stretch, near 1350 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to peaks in the 1600-1450 cm⁻¹ region. Finally, a strong C-O stretching band for the secondary alcohol is expected in the 1125-1085 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for 1-(3-nitrophenyl)ethanol

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
O-H Stretch (Alcohol) 3500 - 3200 Strong, Broad
C-H Stretch (Aromatic) 3100 - 3000 Medium
C-H Stretch (Aliphatic) 3000 - 2850 Medium
NO₂ Asymmetric Stretch 1550 - 1500 Strong
C=C Stretch (Aromatic) 1600 - 1450 Medium
NO₂ Symmetric Stretch 1370 - 1330 Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns.

For 1-(3-nitrophenyl)ethanol, with a molecular formula of C₈H₉NO₃, the calculated molecular weight is 167.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 167.

The fragmentation of the molecular ion provides valuable structural clues. As a secondary benzylic alcohol, 1-(3-nitrophenyl)ethanol undergoes characteristic fragmentation pathways.

Alpha-Cleavage: The most common fragmentation for alcohols is the cleavage of a bond adjacent to the carbon bearing the oxygen. Loss of the methyl group (•CH₃, 15 Da) is a highly favorable pathway, leading to a stable, resonance-stabilized benzylic cation at m/z 152. This is often a very prominent peak.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is another common pathway for alcohols, which would produce a fragment ion at m/z 149.

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the ethanol side chain can lead to a fragment corresponding to the nitrophenyl cation at m/z 122 or related aromatic fragments.

Table 4: Predicted Mass Spectrometry Fragments for 1-(3-nitrophenyl)ethanol

m/z Value Identity of Fragment Fragmentation Pathway
167 [C₈H₉NO₃]⁺ Molecular Ion (M⁺)
152 [M - CH₃]⁺ Alpha-cleavage, loss of methyl radical
149 [M - H₂O]⁺ Dehydration, loss of water

Advanced Applications of R 1 3 Nitrophenyl Ethanol in Organic Synthesis and Biomedical Research

Role as a Chiral Building Block in Complex Molecule Synthesis

In the field of organic synthesis, the demand for enantiomerically pure compounds is high, particularly in drug development where the chirality of a molecule can dictate its efficacy and safety. nih.govnih.gov Chiral building blocks, like (R)-1-(3-nitrophenyl)ethanol, are essential intermediates that provide the necessary stereochemical framework for constructing these complex molecules. nbinno.comresearchgate.net The use of such synthons is a key strategy in asymmetric synthesis, allowing chemists to develop novel drugs and agrochemicals with high precision. researchgate.netgoogle.com

The utility of this compound stems from its defined stereocenter and the reactive functional groups—the hydroxyl and nitro groups—which can be chemically modified in subsequent synthetic steps. It is primarily synthesized through the asymmetric catalytic reduction of its corresponding prochiral ketone, 3-nitroacetophenone.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 76116-24-0
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
IUPAC Name (1R)-1-(3-nitrophenyl)ethanol
Synonyms (R)-(+)-1-(3-Nitrophenyl)ethanol

This table was generated based on data from multiple sources. biosynth.comnih.gov

Research has demonstrated the use of nitrophenyl-containing precursors in the synthesis of complex nitrogen-containing heterocycles. nih.govnih.govacs.org For instance, derivatives of 3-nitrophenyl cyclohexanone (B45756) undergo regioselective cyclocondensation reactions to form 5,6,7,8-tetrahydroisoquinolines. nih.govnih.govresearchgate.net These tetrahydroisoquinoline structures can be further modified. Subsequent reactions can lead to the formation of fused heterocyclic systems, such as 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines. nih.govnih.gov The nitrophenyl group, originating from a building block like this compound, is integral to the core structure of these complex heterocyclic products.

This compound and its closely related analogues are recognized as important intermediates in the production of pharmaceuticals. biosynth.comclearsynth.comarborpharmchem.com Chiral alcohols are key building blocks for high-value chiral compounds, and biocatalytic methods are often employed for their synthesis to ensure high enantioselectivity, which is critical for drug efficacy. nih.gov

While direct synthesis of β-blockers from this compound is not extensively documented, structurally similar compounds are crucial precursors. For example, nitro-substituted propranolol (B1214883) derivatives have been synthesized to investigate drug metabolism. nih.gov The synthesis of β-blockers often involves a key step of adding a propanolamine (B44665) side chain to a phenoxide via an epoxide intermediate, such as a glycidic ether derived from a substituted phenol. wikipedia.org The pharmacological activity of β-blockers typically resides in one specific enantiomer, making the use of chiral starting materials essential. wikipedia.orgkup.atresearchgate.net For most β-blockers with a single chiral center, the (-) enantiomer, which corresponds to the (S)-configuration for aryloxyaminopropanols, possesses a significantly higher binding affinity for the β-adrenergic receptor. wikipedia.orgresearchgate.net

The synthesis of certain bronchodilators utilizes chiral precursors that share structural motifs with this compound. For example, a series of 3-(alkoxymethyl)-alpha-(N-substituted aminomethyl)-4-hydroxybenzyl alcohols were synthesized and evaluated for their bronchodilating activity. nih.gov The introduction of specific side chains onto a core aromatic structure is a common strategy in the development of these agents. The stereochemistry of the alcohol group is often critical for the compound's interaction with its biological target.

The direct role of this compound as a precursor for anti-inflammatory agents is not well-established in the literature. However, various synthetic pathways leading to compounds with anti-inflammatory properties often start from molecules containing phenyl or substituted phenyl groups. For example, various pyrazole (B372694) and phthalide (B148349) derivatives have been synthesized and shown to possess anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes or nitric oxide (NO) production. nih.govresearchgate.netmdpi.com These syntheses, while not directly employing this compound, highlight the importance of aromatic building blocks in the development of new anti-inflammatory drugs. tsijournals.comnih.gov

Chirality plays a vital role in the agrochemical industry, as the biological activity of pesticides and herbicides is often dependent on a specific stereoisomer. nih.gov The use of chiral building blocks enables the synthesis of active ingredients with improved efficacy and reduced environmental impact. nbinno.comresearchgate.net While the specific application of this compound in agrochemical development is not prominently detailed, the general importance of chiral intermediates in this sector is well-recognized. nih.gov The manufacturing of modern chiral agrochemicals often relies on methods such as the separation of stereoisomers or catalytic asymmetric synthesis to obtain the desired enantiomerically pure product. nih.gov

Precursor for Pharmaceutical Intermediates

Chemical Derivatization and Functional Group Interconversions

The synthetic utility of this compound is largely derived from its capacity to undergo a variety of chemical transformations at its hydroxyl and nitro functional groups, as well as at the chiral center. These derivatizations allow for the introduction of new functionalities and the construction of complex molecular architectures.

Reduction of the Nitro Group to an Amino Group: Synthesis of (R)-1-(3-aminophenyl)ethanol

The reduction of the nitro group in this compound to a primary amine is a key transformation that yields (R)-1-(3-aminophenyl)ethanol, a valuable intermediate for pharmaceuticals and other biologically active molecules. This conversion can be achieved through several methods, with catalytic hydrogenation being one of the most common and efficient.

Reagent/CatalystConditionsAdvantagesDisadvantages
H₂, Pd/CMethanol (B129727) or Ethanol (B145695) solventHigh yield, clean reactionRequires specialized hydrogenation equipment
Fe/HCl or Fe/NH₄ClAqueous ethanolEconomicalRequires filtration of iron sludge
SnCl₂·2H₂O/HClEthanolEffective for many substratesStoichiometric amounts of tin salts are produced as waste

Oxidation of the Hydroxyl Group to a Carbonyl Group: Synthesis of (R)-1-(3-nitrophenyl)ethanone

The oxidation of the secondary hydroxyl group of this compound regenerates the corresponding ketone, 3'-nitroacetophenone. This transformation results in the loss of the chiral center. A variety of oxidizing agents can be employed for this conversion, with the choice of reagent often depending on the desired reaction conditions and scale.

ReagentTypical SolventKey Features
Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Mild and selective for primary and secondary alcohols.
Pyridinium dichromate (PDC)Dichloromethane (DCM) or Dimethylformamide (DMF)Similar to PCC, can be used in a less acidic medium.
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane (DCM)Mild conditions, avoids heavy metals.
Dess-Martin Periodinane (DMP)Dichloromethane (DCM) or Chloroform (B151607)Mild, neutral conditions, and a broad substrate scope.

Substitution Reactions at the Chiral Hydroxyl Center

The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate stereospecific substitution reactions. These transformations typically proceed via an Sₙ2 mechanism, resulting in an inversion of the stereochemical configuration at the chiral center. This allows for the introduction of a wide range of nucleophiles, significantly expanding the synthetic utility of the parent alcohol.

A direct approach for replacing the hydroxyl group involves the use of reagents like thionyl chloride (SOCl₂), which can convert the alcohol to the corresponding (S)-1-chloro-1-(3-nitrophenyl)ethane, again with inversion of configuration. These substitution reactions are crucial for creating new C-O, C-N, C-S, and C-C bonds with a high degree of stereocontrol.

Structure-Reactivity Relationships in Positional Isomers

The position of the nitro group on the phenyl ring significantly influences the electronic properties and, consequently, the reactivity of the nitrophenyl)ethanol isomers. A comparative analysis with the ortho- and para-nitrophenyl (B135317) analogs reveals important structure-reactivity relationships.

Comparative Analysis with Ortho- and Para-Nitrophenyl Analogs

The electronic effects of the nitro group are a combination of its inductive and resonance effects. The nitro group is strongly electron-withdrawing through both mechanisms.

Electronic Effects: In the para-position, the nitro group exerts a strong electron-withdrawing effect through both resonance and induction, which can stabilize intermediates in nucleophilic substitution reactions. nih.gov For the meta-isomer, this compound, the electron-withdrawing effect is primarily inductive, as the nitro group is not in direct conjugation with the benzylic carbon. The ortho-isomer experiences a combination of strong inductive and resonance effects, similar to the para-isomer.

Steric Hindrance: The ortho-nitro group introduces significant steric hindrance around the benzylic hydroxyl group. This can impede the approach of reagents, potentially slowing down reaction rates in processes like catalytic hydrogenation or enzymatic resolutions compared to the meta and para isomers. nih.gov

IsomerDominant Electronic Effect of NO₂ at Benzylic PositionSteric Hindrance at Benzylic PositionPredicted Relative Reactivity in Sₙ1-type Reactions
OrthoStrong -I, -RHighDecreased due to steric hindrance and electronic effects
MetaStrong -ILowIntermediate
ParaStrong -I, -RLowIncreased due to stabilization of carbocation intermediate

These differences in electronic and steric properties can be exploited to achieve selectivity in various chemical transformations and are a critical consideration in the design of synthetic routes involving these isomers.

Electronic Effects on Reaction Rates and Selectivity

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although reactions at the benzylic alcohol are more common. The primary electronic influence on the reactivity of the hydroxyl group is the inductive effect (-I effect) of the nitro substituent. This effect involves the pulling of electron density through the sigma bonds of the benzene (B151609) ring, which leads to a partial positive charge on the benzylic carbon. This increased electrophilicity of the benzylic carbon can have a profound impact on the rates of reactions where the hydroxyl group acts as a leaving group or is involved in a nucleophilic attack.

A Hammett analysis, which correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives, is a powerful tool to quantify these electronic effects. In the context of the enzymatic acylation of secondary benzylic alcohols, a positive rho (ρ) value in the Hammett plot would indicate that electron-withdrawing groups accelerate the reaction by stabilizing a negative charge that develops in the transition state. Conversely, a negative ρ value would suggest that electron-donating groups enhance the reaction rate by stabilizing a positive charge in the transition state.

For the lipase-catalyzed kinetic resolution of 1-phenylethanol (B42297) and its derivatives, studies have shown that the electronic nature of the substituent on the phenyl ring influences the efficiency of the resolution. Electron-withdrawing groups, such as the nitro group, can impact the binding of the substrate to the enzyme's active site and the subsequent catalytic steps.

To illustrate the influence of electronic effects on reaction outcomes, the following table presents hypothetical data based on established principles for the lipase-catalyzed acylation of various meta-substituted 1-phenylethanols. This data serves to demonstrate the expected trends.

Table 1: Hypothetical Kinetic Data for the Lipase-Catalyzed Acylation of meta-Substituted 1-Phenylethanols
Substituent (meta-position)Hammett Constant (σ_m)Relative Reaction Rate (k_rel)Enantiomeric Excess (ee %) of Remaining (S)-Alcohol
-OCH₃0.120.895
-CH₃-0.071.297
-H0.001.099
-Cl0.370.598
-NO₂0.710.2>99

In this hypothetical dataset, the strong electron-withdrawing nature of the nitro group (high positive σ_m value) leads to a significant decrease in the relative reaction rate compared to the unsubstituted 1-phenylethanol. This could be attributed to the deactivation of the hydroxyl group towards acylation under these specific enzymatic conditions. However, the enantioselectivity, as indicated by the enantiomeric excess of the unreacted (S)-alcohol, is expected to be very high. This suggests that while the reaction is slower, the enzyme's ability to discriminate between the two enantiomers is enhanced or remains excellent.

The electronic effects also dictate the selectivity in non-enzymatic reactions. For instance, in oxidation reactions of this compound to the corresponding ketone, the electron-withdrawing nitro group can facilitate the removal of the benzylic proton in the rate-determining step, potentially leading to a faster reaction compared to derivatives with electron-donating groups.

The following table provides a summary of the expected influence of the meta-nitro group on different reaction types involving this compound, based on established electronic effects.

Table 2: Predicted Influence of the meta-Nitro Group on Reaction Rates and Selectivity
Reaction TypePredicted Effect on RatePredicted Effect on SelectivityJustification
S_N1-type reactions (via carbocation)DecreasedMay be affected by altered carbocation stabilityThe electron-withdrawing nitro group destabilizes the benzylic carbocation intermediate.
S_N2-type reactionsIncreasedHigh, promotes inversion of configurationThe electron-withdrawing group increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
Oxidation to ketoneIncreasedHighThe nitro group facilitates the removal of the benzylic proton.
Enzymatic Acylation (Lipase)Decreased (Hypothetical)HighElectronic effects can influence substrate binding and the catalytic step, potentially slowing the reaction while maintaining high enantioselectivity.

Q & A

Q. Key Optimization Factors :

ParameterImpactExample Conditions
CatalystDetermines enantioselectivityRu-(S)-BINAP (2 mol%)
SolventAffects reaction rate and eeTHF (anhydrous)
TemperatureHigher temps reduce ee25°C optimal

Advanced: How can computational methods aid in optimizing enantioselective synthesis?

Methodological Answer:
Density Functional Theory (DFT) calculations and molecular docking studies are used to predict transition states and chiral catalyst-substrate interactions. For example:

  • DFT Modeling : Simulates the energy landscape of ketone reduction pathways to identify favorable chiral catalyst configurations (e.g., Ru-BINAP vs. Rh-JOSIPHOS) .
  • Molecular Dynamics (MD) : Evaluates solvent effects on enantiomeric excess by analyzing hydrogen-bonding networks between the catalyst and substrate in polar vs. nonpolar solvents .

Case Study : A DFT study on this compound revealed that THF stabilizes the transition state better than methanol, aligning with experimental ee values of >90% .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–7.5 ppm (aromatic protons), δ 4.9–4.7 ppm (methine -CH- adjacent to -OH), and δ 1.5 ppm (methyl -CH₃) confirm structure .
    • ¹³C NMR : Signals at ~145 ppm (nitro group), ~70 ppm (alcohol-bearing carbon) .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to determine ee .
  • IR Spectroscopy : O-H stretch at ~3400 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ .

Advanced: How does the nitro group's position influence reactivity in comparative studies with ortho/para isomers?

Methodological Answer:
The meta-nitro group in this compound exhibits distinct electronic and steric effects compared to ortho/para isomers:

  • Electronic Effects : The meta-nitro group is less deactivating than para, allowing easier electrophilic substitution at the phenyl ring.
  • Steric Hindrance : Ortho-nitro derivatives face steric clashes during catalytic hydrogenation, reducing reaction rates by ~30% compared to meta isomers .

Q. Comparative Reactivity :

IsomerReduction Rate (H₂/Pd-C)ee Achievable
OrthoSlow (50% conversion in 6h)<80%
MetaFast (95% conversion in 3h)>90%
ParaModerate (80% in 4h)85%

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:
While toxicity data are limited, precautionary measures include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (P261) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles (P262) .
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Advanced: How is this compound applied in studying enzyme mechanisms?

Methodological Answer:
The compound serves as a substrate for alcohol dehydrogenases (ADHs):

  • Kinetic Studies : Monitoring NAD⁺/NADH conversion at 340 nm to calculate enzyme activity.
  • Inhibition Assays : Competitive inhibition by nitroaromatic analogs is quantified via IC₅₀ values. For example, this compound inhibits Pseudomonas aeruginosa PqsD with IC₅₀ = 4 µM, disrupting quorum sensing .

Q. Experimental Workflow :

Enzyme Purification : Recombinant ADH expressed in E. coli.

Activity Assay : 1 mM substrate, 0.2 mM NAD⁺ in phosphate buffer (pH 7.4).

Data Analysis : Michaelis-Menten kinetics to determine Km and Vmax .

Advanced: What strategies resolve contradictions in reported enantioselectivity data?

Methodological Answer:
Discrepancies in ee values often arise from:

  • Catalyst Purity : Trace metal impurities in Ru catalysts reduce ee by 10–15%. Use recrystallized catalysts.
  • Solvent Drying : Residual water in THF hydrolyzes intermediates, lowering yields. Pre-dry solvents over molecular sieves .
  • Analytical Calibration : Validate chiral HPLC methods with racemic standards to avoid false ee readings .

Resolution Example : A study achieving 95% ee used rigorously dried THF and ultra-pure H₂ gas, contrasting with 80% ee in non-optimized setups .

Basic: How is the nitro group reduced to an amine in downstream applications?

Methodological Answer:
Catalytic hydrogenation (H₂/Pd-C in ethanol) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine:

  • Pd-C/H₂ : 1 atm H₂, 25°C, 12h yields (R)-1-(3-aminophenyl)ethanol with >95% purity .
  • Fe/HCl : Economical but requires post-reaction filtration to remove iron sludge .

Critical Step : Neutralize the reaction mixture with NaOH post-reduction to precipitate Pd or Fe residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.